molecular formula C7H12N2O B14485659 5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole CAS No. 64689-21-0

5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole

Cat. No.: B14485659
CAS No.: 64689-21-0
M. Wt: 140.18 g/mol
InChI Key: SLSQDVJMUXIBKN-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with methoxymethyl and dimethyl groups. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole typically involves the alkylation of 1,4-dimethylimidazole with methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted under inert atmosphere to prevent moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the nature of the substituent.

Scientific Research Applications

5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylimidazole: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.

    5-(Hydroxymethyl)-1,4-dimethyl-1H-imidazole: Similar structure but with a hydroxymethyl group instead of methoxymethyl, leading to different reactivity and applications.

    2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid: A pyrrole derivative with similar functional groups but different ring structure.

Uniqueness

5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole is unique due to the presence of both methoxymethyl and dimethyl groups on the imidazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

64689-21-0

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5-(methoxymethyl)-1,4-dimethylimidazole

InChI

InChI=1S/C7H12N2O/c1-6-7(4-10-3)9(2)5-8-6/h5H,4H2,1-3H3

InChI Key

SLSQDVJMUXIBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C)COC

Origin of Product

United States

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